4-(Difluoromethyl)benzoyl fluoride
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Overview
Description
4-(Difluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzoyl fluoride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzoyl fluoride typically involves the introduction of the difluoromethyl group onto a benzoyl fluoride precursor. One common method is the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction proceeds via a dearomatization-rearomatization strategy, resulting in the formation of gem-difluoroolefins, which are then attacked by nucleophiles and further aromatized to form the desired benzoyl fluoride .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to aromatic substrates. The use of novel difluorocarbene reagents has streamlined access to such compounds, making the production more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of benzoic acids.
Reduction: Formation of benzyl alcohols.
Cross-Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(Difluoromethyl)benzoyl fluoride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzoyl fluoride involves its ability to form strong bonds with various molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)benzoic acid: Similar but with a carboxylic acid group instead of a fluoride group.
Uniqueness: 4-(Difluoromethyl)benzoyl fluoride is unique due to its specific reactivity and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high stability and bioavailability .
Properties
CAS No. |
2251-80-1 |
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Molecular Formula |
C8H5F3O |
Molecular Weight |
174.12 g/mol |
IUPAC Name |
4-(difluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H5F3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H |
InChI Key |
ISDFBLRZMRLNPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=O)F |
Origin of Product |
United States |
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